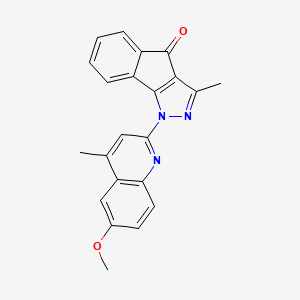
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system fused with an indeno-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinoline with an appropriate indeno-pyrazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.
Scientific Research Applications
1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy and methyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methylquinoline: Shares the quinoline ring system but lacks the indeno-pyrazole moiety.
6-methoxyquinoline: Similar methoxy substitution but different overall structure.
Indeno-pyrazole derivatives: Share the indeno-pyrazole core but differ in the substituents and overall structure.
Uniqueness
1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one is unique due to its combination of the quinoline and indeno-pyrazole systems, along with specific methoxy and methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
130946-65-5 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-12-10-19(23-18-9-8-14(27-3)11-17(12)18)25-21-15-6-4-5-7-16(15)22(26)20(21)13(2)24-25/h4-11H,1-3H3 |
InChI Key |
AQPKXVURWUVRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


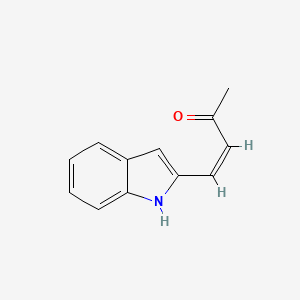
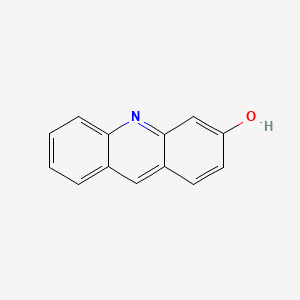
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
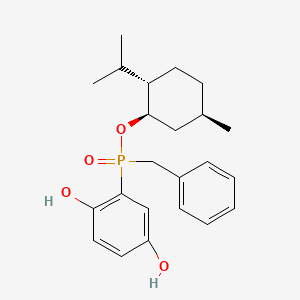
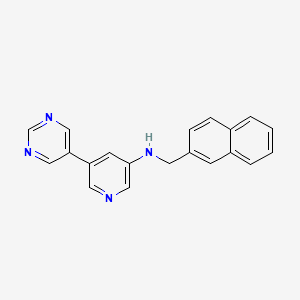
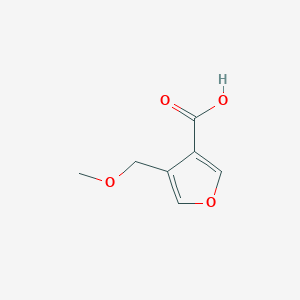

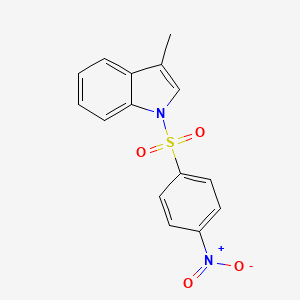
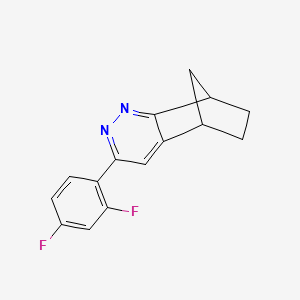

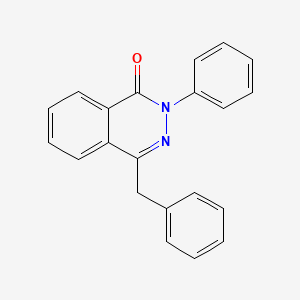
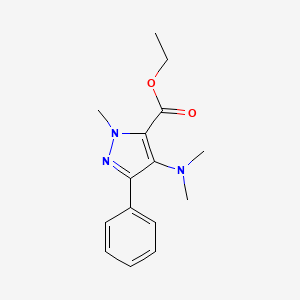

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
